O6-Diphenylcarbamoyl-N2-isobutyrylguanine
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Overview
Description
O6-Diphenylcarbamoyl-N2-isobutyrylguanine is a synthetic compound used primarily as a building block in nucleic acid research. It is known for its role in the synthesis of nucleoside derivatives and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O6-Diphenylcarbamoyl-N2-isobutyrylguanine involves the protection of guanine derivatives. One common method includes the O-deacylation of O6-diphenylcarbamoyl-N2,2’,3’,5’-tetraisobutyryl derivative . The reaction conditions typically involve the use of selective blocking agents to protect reactive centers, such as the 06-atom and the N2- and N4-exoamino functions of guanine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented.
Chemical Reactions Analysis
Types of Reactions
O6-Diphenylcarbamoyl-N2-isobutyrylguanine undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include diazomethane for methylation and selective blocking agents for protection . Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions are typically protected nucleoside derivatives, which are used in further nucleic acid research .
Scientific Research Applications
O6-Diphenylcarbamoyl-N2-isobutyrylguanine has several scientific research applications, including:
Chemistry: Used as a synthetic building block for nucleic acid research.
Biology: Involved in the study of nucleoside derivatives and their biological functions.
Industry: Utilized in the production of high-quality reference standards for pharmaceutical testing.
Mechanism of Action
The mechanism of action of O6-Diphenylcarbamoyl-N2-isobutyrylguanine involves its role as a protective agent in nucleoside synthesis. It targets specific molecular pathways by blocking reactive centers, thereby facilitating the synthesis of desired nucleoside derivatives .
Comparison with Similar Compounds
Similar Compounds
N4-Benzoylcytidine: Another protected nucleoside derivative used in similar research applications.
N1-Methylguanosine: Frequently found in tRNAs and used in methylation studies.
Uniqueness
O6-Diphenylcarbamoyl-N2-isobutyrylguanine is unique due to its specific protective groups, which offer advantages in terms of accessibility and ease of introduction and elimination . This makes it a valuable compound in nucleic acid research.
Properties
Molecular Formula |
C22H20N6O3 |
---|---|
Molecular Weight |
416.4 g/mol |
IUPAC Name |
[2-(2-methylpropanoylamino)-7H-purin-6-yl] N,N-diphenylcarbamate |
InChI |
InChI=1S/C22H20N6O3/c1-14(2)19(29)26-21-25-18-17(23-13-24-18)20(27-21)31-22(30)28(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14H,1-2H3,(H2,23,24,25,26,27,29) |
InChI Key |
ZFDFVLGKMZTIKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=N1)OC(=O)N(C3=CC=CC=C3)C4=CC=CC=C4)NC=N2 |
Origin of Product |
United States |
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